Enhanced Aqueous Solubility and Formulation Stability Relative to Free Base Form
3'-Amino-2'-hydroxyacetophenone hydrochloride demonstrates markedly increased aqueous solubility compared to its free base counterpart 3-amino-2-hydroxyacetophenone (CAS 70977-72-9) due to the presence of the hydrochloride counterion, which enhances the compound's utility in aqueous and polar solvent reaction systems [1]. The hydrochloride salt is described as 'more reactive' in the context of pranlukast intermediate synthesis and offers 'enhanced solubility and stability, facilitating handling and storage' relative to the free base form [2].
| Evidence Dimension | Aqueous solubility and formulation stability |
|---|---|
| Target Compound Data | Hydrochloride salt form; described as 'highly soluble in water, ethanol, and acetone' [1]; 'enhanced solubility and stability' [2] |
| Comparator Or Baseline | 3-Amino-2-hydroxyacetophenone free base (CAS 70977-72-9); limited aqueous solubility in neutral pH |
| Quantified Difference | Qualitative improvement (quantified solubility data not available in accessed sources); hydrochloride salt formation yields enhanced water solubility and storage stability |
| Conditions | Aqueous and polar organic solvent systems; room temperature storage conditions |
Why This Matters
Enhanced solubility enables more reliable solution-phase reaction performance and reproducible synthetic outcomes in aqueous or polar solvent conditions.
- [1] ChemTradeHub. (n.d.). 3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS: 90005-55-3) Product Specifications. Shanghai Yongzeng Chemical Co., Ltd. View Source
- [2] Kuujia.com. (2025). CAS No. 90005-55-3: 3'-Amino-2'-hydroxyacetophenone hydrochloride - Solubility and Stability Properties. View Source
